

physicochemical properties of 5-fluoro-N-methylpyridin-2-amine

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Compound of Interest

Compound Name: 5-fluoro-N-methylpyridin-2-amine

Cat. No.: B1444417

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An In-depth Technical Guide to the Physicochemical Properties of **5-fluoro-N-methylpyridin-2-amine**

Foreword: Navigating Data Scarcity

This guide addresses the physicochemical properties of **5-fluoro-N-methylpyridin-2-amine** (CAS 868636-72-0). It is important to note that as of this writing, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature or consolidated chemical databases. Therefore, this document adopts a predictive and comparative approach. By synthesizing data from structurally analogous compounds—namely 2-amino-5-methylpyridine, 5-fluoro-2-methylpyridine, and 2-amino-5-fluoropyridine—we can infer and project the likely characteristics of the target molecule. This methodology, rooted in established principles of medicinal and organic chemistry, provides a robust framework for researchers and drug development professionals.

Molecular and Structural Profile

5-fluoro-N-methylpyridin-2-amine is a substituted pyridine derivative. The core structure consists of a pyridine ring with a fluorine atom at the 5-position and an N-methylamino group at the 2-position. This combination of functional groups is significant in medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Key Identifiers:

- Chemical Name: **5-fluoro-N-methylpyridin-2-amine**
- CAS Number: 868636-72-0[1]
- Molecular Formula: C₆H₇FN₂[1]
- Molecular Weight: 126.13 g/mol

The fluorine atom, being highly electronegative, is expected to influence the electron distribution within the pyridine ring, impacting the basicity of both the ring nitrogen and the exocyclic amino group. The N-methyl group, in turn, increases the lipophilicity and may introduce steric effects compared to a primary amine.

Predicted Physicochemical Properties: A Comparative Analysis

The following table summarizes the known properties of key structural analogues and provides predicted values for **5-fluoro-N-methylpyridin-2-amine**. These predictions are based on the expected electronic and steric effects of the substituents.

Property	2-Amino-5-methylpyridine	5-Fluoro-2-methylpyridine	2-Amino-5-fluoropyridine	5-fluoro-N-methylpyridine-2-amine (Predicted)	Justification for Prediction
Melting Point (°C)	76-77[2][3]	Not available	48-50	~ 50-70	The N-methylation might disrupt crystal packing compared to 2-amino-5-fluoropyridine, potentially lowering the melting point. However, the overall polarity is similar.
Boiling Point (°C)	227[2][3]	Not available	Not available	~ 210-230	Expected to be slightly lower than 2-amino-5-methylpyridine due to the potential for weaker intermolecular hydrogen bonding (secondary vs. primary amine).
Solubility	1000 g/L in water[2][3]	Not available	Not available	Soluble in water and	The presence of the amino and pyridine

polar organic solvents

nitrogen atoms allows for hydrogen bonding with protic solvents.

pKa

7.22[2][3]

Not available

Not available

~ 6.5-7.0

The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine ring nitrogen compared to 2-amino-5-methylpyridine.

LogP

1.08[2]

1.3
(predicted)[4]

Not available

~ 1.2-1.5

The N-methyl group increases lipophilicity compared to a primary amine.

Spectroscopic Characterization (Predicted)

While experimental spectra for **5-fluoro-N-methylpyridin-2-amine** are not readily available, its spectral characteristics can be predicted based on its structure and data from related compounds.

- ¹H NMR:** The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. A doublet for the N-methyl group and a broad singlet for the N-H proton would also be anticipated. The chemical

shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

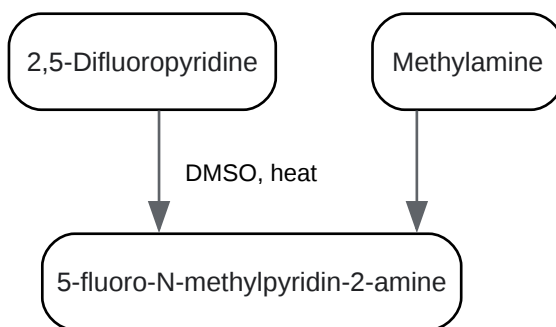
- ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
- IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm^{-1}), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the aromatic region (1400-1600 cm^{-1}), and a C-F stretching band.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 126$. Subsequent fragmentation would likely involve the loss of the methyl group or other characteristic fragments.

Synthesis and Purification

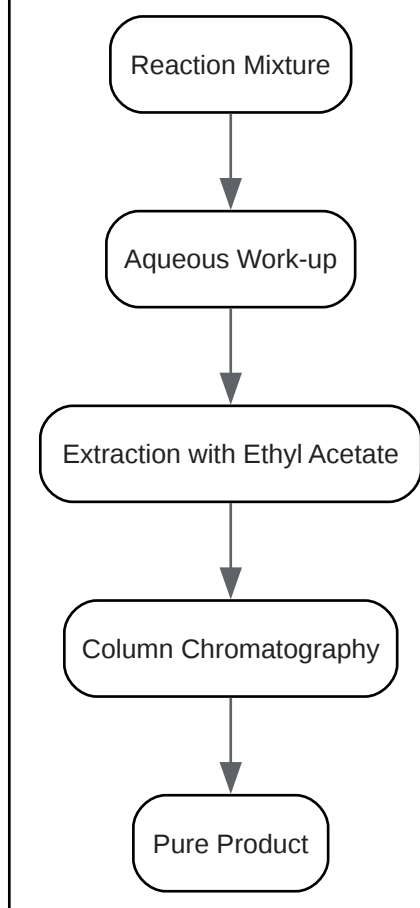
A plausible synthetic route to **5-fluoro-N-methylpyridin-2-amine** can be adapted from established methods for the synthesis of related aminopyridines. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.

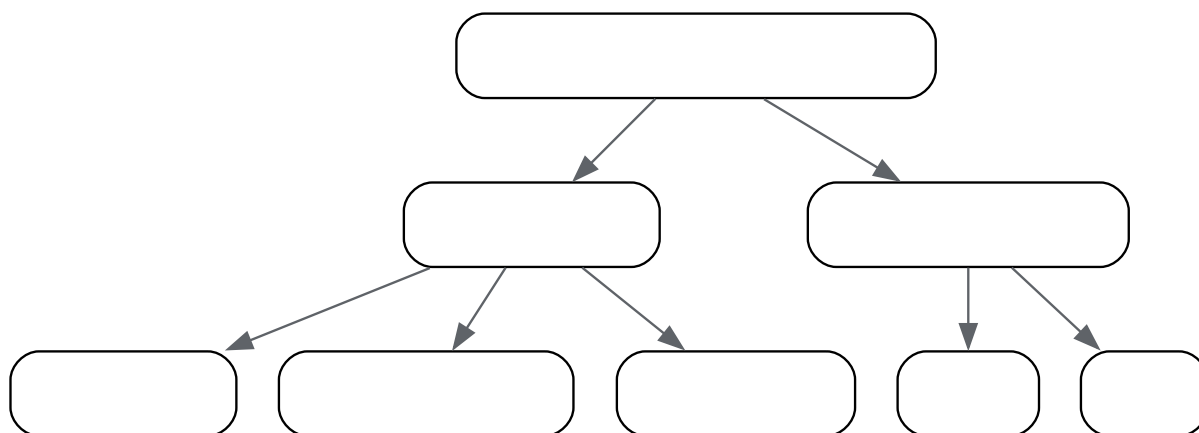
Proposed Synthetic Workflow

Step 1: Nucleophilic Aromatic Substitution



Step 2: Work-up and Purification





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References

- 1. americanelements.com [americanelements.com]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 4. 5-Fluoro-2-methylpyridine | C₆H₆FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
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